Acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol
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Overview
Description
Acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol is a chemical compound with the molecular formula C14H22O5 This compound is characterized by the presence of an acetic acid group and a benzene ring substituted with methoxy and pentyl groups, along with three hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-3-pentylbenzene-1,2,4-triol and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, typically involving the use of a catalyst and a solvent. Common catalysts include sulfuric acid or phosphoric acid, and solvents such as dichloromethane or toluene.
Reaction Mechanism: The acetic anhydride reacts with the hydroxyl groups on the benzene ring, leading to the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The methoxy and pentyl groups on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products:
Oxidation: The major products include ketones and aldehydes.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituents introduced, such as halogenated or aminated derivatives.
Scientific Research Applications
Acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Acetic acid;butane-1,2,4-triol: Similar in structure but with a different alkyl chain length.
Acetic acid;5-methoxy-3-ethylbenzene-1,2,4-triol: Similar in structure but with a different alkyl substituent.
Uniqueness: Acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
34272-59-8 |
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Molecular Formula |
C18H30O10 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol |
InChI |
InChI=1S/C12H18O4.3C2H4O2/c1-3-4-5-6-8-11(14)9(13)7-10(16-2)12(8)15;3*1-2(3)4/h7,13-15H,3-6H2,1-2H3;3*1H3,(H,3,4) |
InChI Key |
YCGUZTPPXBFTAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1O)OC)O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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